Benzotrifluoride

Description

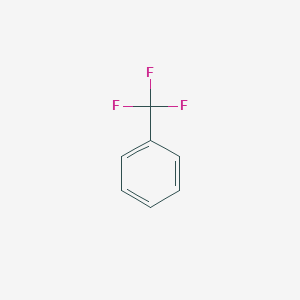

Structure

3D Structure

Propriétés

IUPAC Name |

trifluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETTZEONDQJALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024589 | |

| Record name | Benzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54 °F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation., Liquid; [Hawley] | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 to 210 °F at 760 mmHg (NTP, 1992), 103.46 °C | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

54 °F (NTP, 1992), 54 °F (12 °C) (CLOSED CUP) | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE, Miscible in n-heptane, carbon tetrachloride., Water solubility = 451.5 mg/L at 25 °C | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1812 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1886 @ 20 °C | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 (AIR=1) | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11 mmHg at 32 °F (NTP, 1992), 38.8 [mmHg], Vapor pressure = 11 MM HG @ 0 °C, 38.83 mm Hg at 25 °C | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER WHITE LIQUID | |

CAS No. |

98-08-8 | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49R6421K89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-20.4 °F (NTP, 1992), -29.05 °C, Heat of fusion at melting point = 1.3782X10+7 J/kmol | |

| Record name | BENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzotrifluoride: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene or phenylfluoroform, is a colorless, aromatic organic compound with the chemical formula C₇H₅F₃.[1][2] The presence of the strongly electron-withdrawing trifluoromethyl group imparts unique physical and chemical properties that have made it an invaluable solvent and intermediate in the pharmaceutical and agrochemical industries.[1][2] Its enhanced stability, specific solubility profile, and utility in a wide range of chemical transformations distinguish it from other common organic solvents.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, including detailed experimental methodologies and structured data for easy reference.

Physical Properties of this compound

This compound is a clear, colorless liquid with a characteristic aromatic odor.[5][6] It is a volatile compound, and its vapors are significantly heavier than air.[5][6] The physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₅F₃ | [1][7] |

| Molecular Weight | 146.11 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Odor | Aromatic | [5][6] |

| Melting Point | -29 °C to -20.4 °F | [1][5][8] |

| Boiling Point | 102 °C to 210 °F at 760 mmHg | [1][3][5] |

| Density | 1.1812 to 1.19 g/cm³ at 20-25 °C | [1][3][6] |

| Vapor Density (Air = 1) | 5.04 | [3][5] |

| Vapor Pressure | 11 mmHg at 0 °C; 38.83 mmHg at 25 °C | [5][6][9] |

| Flash Point | 12 °C (54 °F) (closed cup) | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.414 to 1.420 | [1][3][9] |

| Solubility in Water | <0.1 g/100 mL at 21 °C to less than 1 mg/mL at 70°F | [3][5][10][11] |

| Solubility in Organic Solvents | Miscible with most common organic solvents | [4][8][12] |

| LogP (Octanol/Water Partition Coefficient) | 3.01 at 20°C | [3] |

| Dielectric Constant | 9.40 to 39.0 (20℃) | [3][11][13] |

Chemical Properties and Reactivity

The trifluoromethyl group significantly influences the chemical behavior of the benzene (B151609) ring. It is a strongly deactivating and meta-directing group for electrophilic aromatic substitution reactions due to its powerful electron-withdrawing nature.

Stability: this compound is a chemically stable compound under normal conditions.[4][14] It is not prone to oxidation or reduction under typical reaction conditions, making it a suitable solvent for a variety of chemical transformations.[4] However, it can become unstable at elevated temperatures and pressures.[5]

Reactivity:

-

Incompatible Agents: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][7]

-

Combustion: It is a highly flammable liquid and vapor.[3][15] Combustion may produce carbon oxides and hydrogen fluoride (B91410).

-

Hazardous Reactions: Vapors may form explosive mixtures with air.[14]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the typical experimental protocols used.

Determination of Melting Point

The melting point of this compound is determined using methods outlined in OECD Test Guideline 102 .[1][8] A common technique is the capillary method.

-

Apparatus: A melting point apparatus with a heated block or oil bath, a calibrated thermometer, and capillary tubes.

-

Procedure:

-

A small amount of solidified this compound is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

-

Determination of Boiling Point

The boiling point is determined in accordance with ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids .[16]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer, and a heating source.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser. This is the initial boiling point.

-

Heating is continued, and the temperature is observed throughout the distillation process until the final drop of liquid evaporates from the bottom of the flask, which is the dry point.

-

Determination of Density

The density of liquid this compound is measured following the procedures in ASTM D4052, using an oscillating U-tube density meter , or by using a pycnometer as described in ASTM D1480 .[11][17][18]

-

Apparatus: A digital density meter with an oscillating U-tube or a calibrated pycnometer, and a temperature-controlled bath.

-

Procedure (Oscillating U-tube):

-

The instrument is calibrated using air and a standard liquid of known density (e.g., pure water).

-

The sample of this compound is injected into the clean, dry U-tube.

-

The instrument measures the oscillation period of the tube filled with the sample, which is then used to calculate the density. The measurement is performed at a controlled temperature.

-

Determination of Flash Point

The flash point is determined using a closed-cup method as specified in ASTM D93, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[6][12][15]

-

Apparatus: A Pensky-Martens closed-cup flash point tester, which includes a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.

-

Procedure:

-

The sample of this compound is placed in the test cup.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Determination of Solubility in Water

The solubility of this compound in water can be determined by the shake-flask method, a procedure outlined in OECD Test Guideline 105 .

-

Apparatus: A temperature-controlled shaker bath, flasks with stoppers, and an analytical method to determine the concentration of this compound in the aqueous phase (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included.

-

The concentration of this compound in the aqueous sample is determined using an appropriate analytical technique.

-

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the aromatic protons. Due to the electron-withdrawing nature of the -CF₃ group, these protons will be deshielded and appear at a higher chemical shift compared to benzene. The splitting pattern will be complex due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

A general experimental protocol for obtaining NMR spectra involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a strong magnetic field of an NMR spectrometer.[19][20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: Strong absorptions in the region of ~1350-1100 cm⁻¹

For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[13][22][23]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 146).[3][14][24] Fragmentation patterns will also be observed, which can provide further structural information. The general procedure involves introducing the sample into the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[3][10][24]

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the fluorination of benzotrichloride (B165768) (C₆H₅CCl₃) with hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[24]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in pharmaceutical research and development:

-

Solvent: It serves as a versatile solvent for a wide range of organic reactions, particularly those requiring a non-reactive, moderately polar medium with a relatively high boiling point.[1][3][10] Its polarity is intermediate between that of dichloromethane (B109758) and ethyl acetate.[3][10]

-

Intermediate: this compound is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

-

Reagent: In certain reactions, it can act as a reagent, for example, in the synthesis of trifluoromethyl-containing compounds.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5][14][15] It may be toxic by inhalation.[5][6] Personal protective equipment, including gloves, safety glasses, and appropriate respiratory protection, should be used when handling this chemical.[14][22]

Conclusion

This compound possesses a distinct set of physical and chemical properties that are primarily dictated by the presence of the trifluoromethyl group on the benzene ring. Its stability, unique solvency, and role as a synthetic intermediate have established it as a critical compound in the fields of chemical research and drug development. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in scientific and industrial applications.

References

- 1. laboratuar.com [laboratuar.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. fiveable.me [fiveable.me]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scimed.co.uk [scimed.co.uk]

- 6. Flash point - Wikipedia [en.wikipedia.org]

- 7. oil-tester.com [oil-tester.com]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. delltech.com [delltech.com]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 17. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 18. Density - Wikipedia [en.wikipedia.org]

- 19. web.mit.edu [web.mit.edu]

- 20. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 21. inchemistry.acs.org [inchemistry.acs.org]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

(Trifluoromethyl)benzene synthesis and reaction mechanisms

An In-depth Technical Guide on the Synthesis and Reaction Mechanisms of (Trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trifluoromethyl)benzene, also known as benzotrifluoride, is a cornerstone organofluorine compound widely utilized in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The incorporation of the trifluoromethyl (-CF3) group onto an aromatic ring imparts a unique combination of properties, including enhanced thermal stability, metabolic resistance, and lipophilicity, while significantly altering the electronic nature of the ring.[3][4] Its strong electron-withdrawing character profoundly influences the molecule's reactivity, making it a versatile intermediate for synthesizing complex chemical entities.[5][6] This guide provides a comprehensive overview of the synthesis and reaction mechanisms of (trifluoromethyl)benzene, complete with detailed experimental protocols and quantitative data to support advanced research and development.

Synthesis of (Trifluoromethyl)benzene and its Derivatives

The introduction of a trifluoromethyl group onto a benzene (B151609) ring can be accomplished through several methodologies, ranging from classical industrial processes to modern catalytic reactions.

Industrial and Classical Synthesis

The primary industrial route to (trifluoromethyl)benzene involves the fluorination of benzotrichloride (B165768) with hydrogen fluoride (B91410) (HF).[1][7] This method is effective for large-scale production. An early laboratory method developed by Swarts utilized antimony fluoride (SbF3) for the same transformation.[1] For substituted derivatives, the general approach involves the reaction of the corresponding trichloromethyl compounds with HF.[1][8]

Modern Synthetic Methods

Modern organic synthesis offers more versatile and milder methods for trifluoromethylation.

-

Copper-Catalyzed Trifluoromethylation : This widely used method involves the cross-coupling of aryl halides (iodides, bromides) with a trifluoromethyl source in the presence of a copper catalyst.[7] Common CF3 sources include trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent) and trifluoroiodomethane (CF3I).[1][3]

-

Photoredox Catalysis : This approach enables the direct trifluoromethylation of C-H bonds in aromatic compounds at room temperature.[9] Using a photocatalyst, a household light bulb, and a CF3 source like trifluoromethanesulfonyl chloride (TfCl), this method offers a powerful tool for late-stage functionalization.[9]

-

Electrophilic Trifluoromethylating Reagents : Reagents such as Togni's reagents (hypervalent iodine(III)-CF3 compounds) and Umemoto's reagents ((trifluoromethyl)dibenzoheterocyclic salts) can deliver a "CF3+" equivalent to nucleophilic aromatic rings under mild conditions.[1][10]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of trifluoromethylated benzene derivatives.

Caption: A typical experimental workflow for chemical synthesis.

Quantitative Data on Synthesis

The following table summarizes yields for various synthetic methods for producing (trifluoromethyl)benzene derivatives.

| Entry | Substrate | CF3 Source / Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 1 | Benzotrichloride | Hydrogen Fluoride (HF) | - | - | High | [1][7] |

| 2 | [4-(Trifluoromethyl)phenyl]iodonium salt | (Trifluoromethyl)trimethylsilane (TMSCF3) | CuBF4(MeCN)4, KF | MeCN | 83 | [11] |

| 3 | 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium Azide (NaN3) | - | DMSO/Water | 94 | [12] |

| 4 | Anisole (B1667542) | Triflyl Chloride (TfCl), Photoredox Catalysis | Ru(bpy)3(PF6)2 | MeCN | 88 | [9] |

| 5 | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Buchwald-Hartwig coupling with Phenothiazine | Pd2(dba)3, X-Phos | Toluene | High | [13] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 1,4-Bis(trifluoromethyl)benzene [11]

-

Preparation : In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add diaryliodonium salt (0.5 mmol, 1.0 equiv), CuBF4(MeCN)4 (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).

-

Inert Atmosphere : Seal the tube, evacuate, and backfill with nitrogen gas.

-

Reagent Addition : Add MeCN (5.0 mL) and TMSCF3 (296 μL, 2.0 mmol, 4.0 equiv) via syringes.

-

Reaction : Stir the mixture at room temperature for 25 minutes.

-

Work-up : Quench the reaction with water and extract the aqueous layer with Et2O.

-

Purification : Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography to yield the product.

Protocol 2: Photoredox Trifluoromethylation of Anisole [9]

-

Preparation : To a reaction tube, add Ru(bpy)3(PF6)2 (0.01 equiv), anisole (1.0 equiv), and MeCN (0.125 M).

-

Degassing : Degas the solution by alternating vacuum evacuation and argon backfill at -78 °C.

-

Reagent Addition : Add triflyl chloride (TfCl, 2.0 equiv).

-

Reaction : Stir the solution at room temperature adjacent to a 26-W compact fluorescent light bulb for 24 hours.

-

Purification : After the reaction is complete, purify the mixture directly by column chromatography to furnish the desired trifluoromethylated product.

Reaction Mechanisms of (Trifluoromethyl)benzene

The powerful electron-withdrawing nature of the -CF3 group deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic attack, provided a suitable leaving group is present.[14][15]

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution.[5][16] The inductive effect of the three highly electronegative fluorine atoms withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[5][15]

The meta-directing effect can be explained by examining the resonance structures of the carbocation intermediates (sigma complexes) formed during the attack. For ortho and para attacks, one resonance contributor places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF3 group, which is highly destabilizing.[5][16] The meta attack avoids this unfavorable arrangement, making it the preferred pathway.[5][16]

Caption: Energy profile of electrophilic substitution on (trifluoromethyl)benzene.

Protocol 3: Friedel-Crafts Acylation of (Trifluoromethyl)benzene [17]

-

Catalyst Activation : In a flame-dried flask under an inert atmosphere, suspend aluminum chloride (AlCl3, 1.1 equiv) in an appropriate solvent like dichloromethane.

-

Reagent Addition : Cool the suspension in an ice bath and slowly add acetyl chloride (1.0 equiv).

-

Substrate Addition : To the resulting mixture, add (trifluoromethyl)benzene (1.0 equiv) dropwise, maintaining the low temperature.

-

Reaction : Allow the reaction to stir at room temperature and monitor its progress. Due to the deactivated ring, gentle heating might be required.

-

Work-up : Carefully pour the reaction mixture over crushed ice and acidify with HCl to decompose the aluminum complex.

-

Purification : Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate. Purify the crude product, predominantly 3-acetyl(trifluoromethyl)benzene, via distillation or chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the -CF3 group deactivates the ring for EAS, its strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (e.g., a halide) is present.[15][18] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][19] The electron-withdrawing -CF3 group effectively stabilizes this negative charge, facilitating the reaction.[15] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 4: General SNAr on a Poly(trifluoromethyl)benzene Derivative [18]

Disclaimer: This protocol is based on a representative substrate, 4-halo-1,2,3-tris(trifluoromethyl)benzene, to illustrate the SNAr methodology.

-

Preparation : In a reaction vessel under an inert atmosphere, dissolve the halo-poly(trifluoromethyl)benzene substrate (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

-

Nucleophile Addition : Add the desired nucleophile (e.g., sodium methoxide, 1.1 equiv).

-

Reaction : Stir the mixture at room temperature or heat as necessary. The reaction progress can be monitored by TLC, GC-MS, or 19F NMR.

-

Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Metalation Reactions

Direct C-H functionalization of highly deactivated rings like those bearing multiple -CF3 groups can be challenging. An alternative strategy is metalation, typically lithiation, using a strong base like n-butyllithium (n-BuLi).[15] The resulting aryllithium species is a powerful nucleophile that can react with a variety of electrophiles.

Protocol 5: Lithiation and Electrophilic Quench [15]

-

Preparation : Under a strict inert atmosphere (argon or nitrogen), add a solution of the (trifluoromethyl)benzene substrate (1.0 eq.) in anhydrous THF to a flame-dried flask.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add a freshly titrated solution of n-butyllithium (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stirring : Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench : Slowly add a solution of the desired electrophile (1.2 eq.) in anhydrous THF, maintaining the low temperature.

-

Warming : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-12 hours before standard aqueous work-up.

Conclusion

(Trifluoromethyl)benzene and its derivatives are indispensable building blocks in modern chemistry. The unique electronic properties conferred by the -CF3 group dictate a reactivity profile distinct from other substituted benzenes. While the ring is deactivated towards electrophilic attack, directing incoming electrophiles to the meta position, it is activated for nucleophilic aromatic substitution. A thorough understanding of these synthetic routes and reaction mechanisms, supported by robust experimental protocols, is critical for leveraging the full potential of these compounds in the design and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 8. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 11. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescen ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05420A [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. homework.study.com [homework.study.com]

- 17. brainly.com [brainly.com]

- 18. benchchem.com [benchchem.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Environmental Fate and Degradation of α,α,α-Trifluorotoluene

Executive Summary

α,α,α-Trifluorotoluene (CAS 98-08-8), also known as benzotrifluoride (BTF), is an organic compound widely used as a specialty solvent and an intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes. Its trifluoromethyl (-CF3) group imparts unique chemical properties but also influences its environmental behavior. This document provides a comprehensive technical overview of the environmental fate, persistence, and degradation pathways of α,α,α-Trifluorotoluene, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely dictated by its physical and chemical properties. Key properties for α,α,α-Trifluorotoluene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃ | [1] |

| Molar Mass | 146.11 g/mol | [1] |

| Appearance | Colorless liquid with an aromatic odor | [1] |

| Boiling Point | 102 - 103 °C | [2] |

| Melting Point | -29 °C | [2] |

| Vapor Pressure | 38.83 mmHg (at 25 °C) | [1] |

| Water Solubility | 250 ppm (at 20 °C) | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.01 (at 20 °C) | [1] |

| Log Kₒc (Soil Organic Carbon-Water (B12546825) Partition Coeff.) | 3.01 (estimated) | [1] |

| Henry's Law Constant | 0.017 atm·m³/mol (estimated) | [1] |

| Flash Point | 12 °C (54 °F) | [1] |

Environmental Fate and Distribution

Upon release into the environment, α,α,α-Trifluorotoluene partitions into different environmental compartments based on its physicochemical properties. Its moderate vapor pressure and low water solubility indicate that the atmosphere is the primary environmental sink.

Atmospheric Fate

The predominant removal process for α,α,α-Trifluorotoluene in the atmosphere is through reaction with photochemically produced hydroxyl (•OH) radicals.[1] The rate constant for this vapor-phase reaction is 4.6 x 10⁻¹³ cm³/molecule-sec at 25 °C.[4] This corresponds to an atmospheric half-life of approximately 35 days .[1][4] Reaction with ozone is a significantly slower degradation pathway, with an estimated half-life of 6.3 years.[4] Direct photolysis is not expected to be a significant fate process as the compound does not absorb light at wavelengths greater than 290 nm.[4] Due to its relatively short atmospheric lifetime, it is not considered an ozone-depleting or significant global warming substance.[3]

Aquatic Fate

In aquatic systems, volatilization is a significant removal mechanism due to the compound's moderate Henry's Law constant.[3] Hydrolysis is not considered a significant environmental removal process under normal pH conditions (pH 4-11).[3] However, some studies have shown that this compound derivatives can undergo direct photolysis in water, leading to the hydrolysis of C-F bonds and the formation of corresponding benzoic acids.[5] This reactivity is strongly enhanced by the presence of electron-donating substituents on the aromatic ring; for the parent α,α,α-Trifluorotoluene, this process is less significant but can occur under prolonged UV irradiation.[5]

Terrestrial Fate

Based on an estimated soil organic carbon-water partition coefficient (Koc) of 1030, α,α,α-Trifluorotoluene is expected to have low mobility in soil .[1] This suggests a tendency for the compound to adsorb to soil organic matter, reducing the potential for leaching into groundwater.[6] Volatilization from moist and dry soil surfaces is an important fate process.[1] Biodegradation in the soil compartment is generally slow, contributing to its persistence.[3] The presence of benzotrifluorides and their derivatives has been reported in groundwater in some cases, typically resulting from specific industrial contamination events.[3][7]

Degradation Pathways

Degradation of α,α,α-Trifluorotoluene occurs through both abiotic and biotic processes, although the rates are often slow, contributing to its environmental persistence.

Abiotic Degradation

As discussed, the primary abiotic degradation pathway is oxidation by atmospheric hydroxyl radicals .[1] In aquatic environments, direct photolysis leading to the stepwise hydrolysis of the trifluoromethyl group can occur, yielding benzoic acid and fluoride (B91410) ions, though this is a minor pathway for the parent compound.[5]

Biodegradation

The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group make α,α,α-Trifluorotoluene generally resistant to microbial attack. However, it is not completely recalcitrant.

-

Aerobic Biodegradation: A 2018 study conducted under OECD 301D guidelines found that α,α,α-Trifluorotoluene achieved 74.5% of its theoretical oxygen demand (ThOD) over 28 days .[8] While this surpasses the 60% threshold for ultimate degradation, it did not meet the stringent "10-day window" criterion, classifying it as not readily biodegradable .[8][9] An older study from 1992 reported 0% of ThOD in a four-week test, suggesting that degradation potential is highly dependent on the specific microbial inoculum and conditions.[4]

The aerobic degradation of aromatic rings typically proceeds via hydroxylation by dioxygenase enzymes to form a catechol intermediate, which then undergoes ring cleavage. While a specific pathway for α,α,α-Trifluorotoluene is not fully elucidated, this initial step is a likely prerequisite.

Experimental Protocols

Ready Biodegradability - OECD Test Guideline 301D (Closed Bottle Test)

This protocol is used to assess the aerobic biodegradability of volatile chemical substances in an aqueous medium.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).[9][10]

-

Apparatus:

-

Biochemical oxygen demand (BOD) bottles with ground-glass stoppers.

-

Incubator, thermostatically controlled at 20 ± 1 °C.

-

Dissolved oxygen meter.

-

-

Procedure:

-

Preparation of Medium: A mineral salt medium is prepared containing essential nutrients (potassium, magnesium, calcium, iron salts) and a phosphate (B84403) buffer. The medium is aerated before use.

-

Inoculum: The inoculum is typically derived from the secondary effluent of a wastewater treatment plant treating predominantly domestic sewage. It is added to the mineral medium at a concentration to provide 1-2 drops per liter.

-

Test Setup: Multiple bottles are prepared:

-

Test Substance: Inoculated medium plus the test substance (e.g., at 2 mg/L).

-

Blank Control: Inoculated medium only (to measure oxygen uptake of the inoculum).

-

Reference Control: Inoculated medium plus a readily biodegradable reference substance (e.g., sodium acetate) to validate the test.

-

-

Incubation: Bottles are completely filled, sealed to exclude air, and incubated in the dark at 20 °C for 28 days.

-

Measurement: The dissolved oxygen concentration is measured in replicate bottles at the start and at regular intervals (e.g., days 7, 14, 21, 28).

-

-

Data Analysis: The percent degradation is calculated as: % Degradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test.[9]

Aquatic Direct Photolysis

This protocol is used to determine the rate of degradation of a substance in water due to direct absorption of light.

-

Principle: A buffered aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the test substance and the formation of degradation products are monitored over time.[5]

-

Apparatus:

-

Xenon arc lamp (to simulate solar spectrum).

-

Quartz or plastic test tubes (transparent to UV light).

-

pH meter and buffer solutions.

-

Analytical instrumentation (e.g., HPLC for parent compound, Ion Chromatography for fluoride).

-

-

Procedure:

-

Solution Preparation: A solution of α,α,α-Trifluorotoluene (e.g., 50 µM) is prepared in purified water, buffered to a relevant environmental pH (e.g., pH 7.5 with ammonium (B1175870) bicarbonate).

-

Irradiation: Test tubes containing the solution are placed at a fixed distance from the xenon lamp. A parallel set of control tubes is kept in the dark at the same temperature.

-

Sampling: At set time intervals, samples are withdrawn from both the irradiated and dark control tubes.

-

Analysis: Samples are analyzed to determine the remaining concentration of the parent compound and the concentration of key degradation products (e.g., fluoride ions).

-

-

Data Analysis: The degradation rate constant (k) is determined by plotting the natural logarithm of the concentration versus time. The environmental half-life (t½) is calculated as t½ = ln(2) / k. Quantum yields can also be calculated if the light intensity is measured.

Conclusion

α,α,α-Trifluorotoluene exhibits moderate persistence in the environment. Its primary fate is volatilization into the atmosphere, where it is degraded by hydroxyl radicals with a half-life of about one month. In soil and water, its persistence is higher due to low mobility (in soil) and resistance to hydrolysis and biodegradation. While not considered "readily biodegradable," evidence shows it can be ultimately degraded by microbial communities under aerobic conditions. The stability of the trifluoromethyl group remains the key factor limiting rapid environmental degradation. This technical guide provides foundational data for professionals conducting environmental risk assessments and developing products containing this chemical moiety.

References

- 1. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound derivative compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Market Growth at 6.6% CAGR Until 2033 [news.market.us]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Groundwater contamination by fluorinated aromatics: this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. florachem.com [florachem.com]

- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 10. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

The Trifluoromethyl Moiety: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatility of Benzotrifluoride as a Synthetic Building Block.

The introduction of the trifluoromethyl (-CF3) group into organic molecules has become a paramount strategy in the fields of medicinal chemistry, agrochemicals, and materials science. This is largely due to the unique physicochemical properties imparted by this moiety, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics.[1][2] this compound and its derivatives have emerged as key building blocks for the facile incorporation of the -CF3 group, enabling the synthesis of a diverse array of complex molecules with significant biological and material applications.[3] This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this dynamic area of chemistry.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group due to its similar size, yet its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the properties of the parent molecule. In the context of drug design, the -CF3 group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1] This can lead to a longer in vivo half-life of a drug molecule.

-

Increase Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution.[2]

-

Modulate Acidity/Basicity: The strong inductive effect of the -CF3 group can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets.

-

Influence Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to enhanced binding interactions with target proteins.

Key Synthetic Transformations of this compound

This compound serves as a versatile platform for a variety of organic transformations, allowing for the introduction of the trifluoromethyl-phenyl scaffold into more complex structures. The electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present.

Electrophilic Aromatic Substitution: Nitration

A classic example of electrophilic aromatic substitution on this compound is nitration. The strong deactivating effect of the -CF3 group necessitates harsh reaction conditions, and the substitution occurs predominantly at the meta-position.

Caption: A generalized workflow for the nitration of this compound.

Experimental Protocol: Nitration of 3-Methylthis compound (B1360241) [4][5]

A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C.[4] While maintaining the temperature between -16°C and -22°C, 100 g (0.62 moles) of 3-methylthis compound is added dropwise with stirring over a period of about 2 hours and 15 minutes.[4] After the addition is complete, the mixture is stirred for an additional 15 minutes. The reaction mixture is then poured into ice water, and methylene (B1212753) chloride is added to separate the nitrated products.[4] The organic layer is washed with a sodium carbonate solution, dried, and concentrated to yield the product.[4]

| Reactant/Reagent | Quantity | Moles |

| 3-Methylthis compound | 100 g | 0.62 |

| 98% Nitric Acid | 250 g | 3.97 |

| Reaction Conditions | ||

| Temperature | -16°C to -22°C | |

| Reaction Time | ~2.5 hours | |

| Product Distribution | ||

| 2-nitro-3-methylthis compound | ~43-47% | |

| 4-nitro-3-methylthis compound | ~27-31% | |

| 6-nitro-3-methylthis compound | ~24-28% |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated benzotrifluorides are excellent substrates for these reactions, enabling the synthesis of complex biaryl systems and other functionalized derivatives.

Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorothis compound (B24415) [1]

In a reaction vessel, 4-chlorothis compound (500 mg, 2.77 mmol), phenylboronic acid (506 mg, 4.15 mmol), palladium on carbon (10% w/w, 14.7 mg), and potassium carbonate (765 mg, 5.54 mmol) are dissolved in a mixture of N,N-dimethylacetamide (DMA) (4.5 mL) and water (0.5 mL).[1] The mixture is stirred at 80°C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate.[1] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford 4-(trifluoromethyl)-1,1'-biphenyl.[1]

| Reactant/Reagent | Quantity | Moles |

| 4-Chlorothis compound | 500 mg | 2.77 |

| Phenylboronic Acid | 506 mg | 4.15 |

| 10% Palladium on Carbon | 14.7 mg | - |

| Potassium Carbonate | 765 mg | 5.54 |

| DMA/Water | 4.5 mL / 0.5 mL | - |

| Reaction Conditions | ||

| Temperature | 80°C | |

| Reaction Time | 24 hours | |

| Yield | ||

| 4-(Trifluoromethyl)-1,1'-biphenyl | 485 mg (79%) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Aryl halides, including those derived from this compound, can be coupled with a wide range of amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromothis compound (B150022)

An oven-dried reaction tube is charged with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, 0.5-1.0 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 1.0-2.0 mol%), sodium tert-butoxide (1.4 mmol), and 4-bromothis compound (1.0 mmol). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (e.g., morpholine, 1.2 mmol) and solvent (e.g., toluene, 1.0 mL) are added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred until the starting material is consumed, as monitored by GC or TLC. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromothis compound | Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | 18 | 95 |

| 4-Chlorothis compound | Aniline | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 110 | 24 | 88 |

| 3-Bromothis compound | n-Hexylamine | Pd(OAc)2/BINAP | Cs2CO3 | Toluene | 100 | 12 | 92 |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing -CF3 group, especially in conjunction with other activating groups like a nitro group, facilitates nucleophilic aromatic substitution on the this compound ring.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Fluoro-5-nitrothis compound | Methanol/KOH | Methanol | 80 | 0.5 | 85 | | 2-Fluoro-5-nitrothis compound | Ethanol/KOH | Ethanol | 80 | 0.6 | 83 | | 2-Fluoro-5-nitrothis compound | Isopropanol/NaH | Isopropanol | rt | 6 | 72 | | 2-Fluoro-5-nitrothis compound | Phenol/K2CO3 | DMF | 80 | 3 | 67 | | 2-Fluoro-5-nitrothis compound | Morpholine/K2CO3 | DMF | 85 | 7 | 63 |

Data adapted from a study on a structurally related fluorinated compound and is illustrative for this compound derivatives.[6]

Application in Drug Development: Targeting Signaling Pathways

The unique properties of the trifluoromethyl group have been exploited in the design of numerous pharmaceuticals that target specific signaling pathways involved in disease. A common strategy is the development of small molecule kinase inhibitors, where the -CF3 group can enhance binding to the ATP-binding pocket of the kinase, leading to potent and selective inhibition.

Caption: Inhibition of a kinase signaling pathway by a this compound-containing small molecule.

A prominent example of a drug synthesized using a this compound building block is Bicalutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer. Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[2][7] Upon binding, it induces a conformational change in the AR that prevents its nuclear translocation and the recruitment of coactivators, thereby inhibiting androgen-dependent gene transcription and subsequent tumor growth.[2]

Conclusion

This compound and its derivatives are indispensable tools in modern organic synthesis, providing a reliable and versatile platform for the introduction of the trifluoromethyl group. The profound impact of this moiety on the properties of organic molecules has cemented its importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic methodologies outlined in this guide, from classical electrophilic substitutions to modern palladium-catalyzed cross-couplings, highlight the broad utility of this compound as a building block. As the demand for more sophisticated and effective molecules continues to grow, the strategic application of this compound in organic synthesis is set to expand even further.

References

The Advent of a Fluorinated Workhorse: A Technical History of Benzotrifluoride

For Immediate Release

A cornerstone of modern agrochemical and pharmaceutical development, benzotrifluoride, also known as (trifluoromethyl)benzene, has a rich history rooted in the pioneering days of organofluorine chemistry. This technical guide delves into the discovery, early synthesis, and evolution of this critical chemical intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and foundational experimental protocols.

From Obscurity to Opportunity: The Dawn of this compound

The story of this compound begins in the late 19th century with the groundbreaking work of Belgian chemist Frédéric Swarts. A pioneer in the field of organofluorine chemistry, Swarts was the first to successfully synthesize this compound in 1898.[1][2] His seminal research, "Sur quelques dérivés fluorés du toluol" (On some fluorinated derivatives of toluene), published in the Bulletin de l'Académie Royale de Belgique, detailed the novel fluorination of benzotrichloride (B165768).[3][4]

Swarts' method involved the reaction of benzotrichloride with antimony trifluoride, a reagent that would become central to many early organofluorine syntheses. This process, which came to be known as the Swarts reaction, opened the door to a new class of compounds with unique chemical and physical properties.

A significant advancement in this compound synthesis came four decades later. In 1938, J. H. Simons and C. J. Lewis of the American Chemical Society developed a more direct and efficient method.[5] Their approach, detailed in the Journal of the American Chemical Society, involved the reaction of benzotrichloride with anhydrous hydrogen fluoride (B91410). This method offered the advantage of producing this compound in nearly theoretical yields without the formation of tars or resins, a common issue with earlier fluorination techniques.[2]

Foundational Synthetic Protocols

The following sections provide detailed methodologies for the key historical syntheses of this compound, offering a practical guide for understanding the foundational experimental work.

Swarts' Synthesis (1898): Fluorination with Antimony Trifluoride

Reaction: C₆H₅CCl₃ + SbF₃ → C₆H₅CF₃ + SbCl₃

The Swarts reaction is a halogen exchange reaction where the chlorine atoms on the benzotrichloromethyl group are replaced by fluorine atoms from the antimony trifluoride.

Simons and Lewis's Synthesis (1938): Direct Fluorination with Hydrogen Fluoride

The method developed by Simons and Lewis provided a more direct route to this compound. Their publication outlines the following procedure:

Experimental Protocol:

-

Apparatus: A copper flask was used for the reaction.

-

Reactants:

-

Benzotrichloride

-

Anhydrous hydrogen fluoride

-

-

Procedure:

-

Benzotrichloride is placed in the copper flask.

-

Anhydrous hydrogen fluoride is introduced into the flask.

-

The reaction proceeds, yielding this compound.

-

-

Key Observation: This method was noted for producing yields approaching the theoretical maximum without the formation of undesirable tars or resins.[2]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[6] Its unique properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, have made it an invaluable solvent and building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃ | [6] |

| Molecular Weight | 146.11 g/mol | [6] |

| Boiling Point | 102 °C | |

| Melting Point | -29 °C | |

| Density | 1.19 g/mL at 20 °C | |

| Flash Point | 12 °C (54 °F) | [6] |

| Solubility in Water | Insoluble | [6] |

Historical Development and Key Milestones

The discovery and development of this compound synthesis can be visualized as a direct progression from early, less efficient methods to more refined industrial processes.

Modern Production and Applications

Today, this compound and its derivatives are produced on an industrial scale, primarily through the catalytic gas-phase fluorination of benzotrichloride with hydrogen fluoride.[7][8][9][10][11][12] This process allows for continuous production and high yields, making this compound a readily available and cost-effective intermediate.

The unique properties conferred by the trifluoromethyl group have led to the widespread use of this compound in:

-

Agrochemicals: As a key building block for herbicides and pesticides.

-

Pharmaceuticals: Incorporated into the structure of many drugs to enhance their efficacy, metabolic stability, and bioavailability.

-

Specialty Solvents: Its low polarity and high stability make it a useful solvent in organic synthesis.

-

Dyes and Polymers: Used as an intermediate in the synthesis of various dyes and specialty polymers.

The journey of this compound from a laboratory curiosity to a cornerstone of the chemical industry highlights the profound impact of fundamental research in organofluorine chemistry. Its discovery and the subsequent refinement of its synthesis have paved the way for significant advancements in medicine, agriculture, and materials science.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vliz.be [vliz.be]

- 4. Full text of "Université de Gand. Liber memorialis: notices biographiques" [archive.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0004636A2 - Process for preparing this compound and its derivatives - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Process for preparing this compound and its derivatives - Patent 0004636 [data.epo.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US3950445A - Process for the production of this compound - Google Patents [patents.google.com]